7-bromo-6-fluoro-1H-indole
Overview
Description
7-bromo-6-fluoro-1H-indole is a chemical compound with the CAS Number: 1000339-62-7 . It has a molecular weight of 214.04 and is typically in the form of a powder .
Synthesis Analysis
The synthesis of 7-bromo-6-fluoro-1H-indole involves the reaction of 2-bromo-3-fluoro-1-nitrobenzene with 1 M vinylmagnesium bromide in tetrahydrofuran at temperatures ranging from -78 to 20℃ . The reaction mixture is then poured into a saturated NH4Cl solution, and the organic phase is separated by extraction with EtOAc .Molecular Structure Analysis
The molecular structure of 7-bromo-6-fluoro-1H-indole consists of a benzene ring fused with a pyrrole ring, with bromine and fluorine substituents at the 7 and 6 positions, respectively . The InChI code for this compound is 1S/C8H5BrFN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H .It is stored at a temperature of 4 degrees Celsius . The compound’s InChI key is REKZBQHRHZATLM-UHFFFAOYSA-N .
Scientific Research Applications
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They have been used in the treatment of various disorders in the human body .
Indole is also a signaling molecule produced both by bacteria and plants. It has value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . For example, TnaA was used to cleave 6-bromo-l-Trp into 6-bromoindole and a flavin-containing monooxygenase FMO from M. aminisulfidivorans was used to produce 6-bromoindoxyl from which 6,6′-dibromoindigo was formed via an auto-oxidation reaction .
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Antiviral Activity : 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
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Multicomponent Reactions : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions, which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
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Synthesis of Active Molecules : 1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They have been used in the synthesis of various heterocyclic derivatives .
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Antibacterial Activity : Some indole derivatives have shown potential as antibacterial agents. For example, it has been suggested that novel anti-biofilm strategies are needed in industries such as breweries, where cleaning and disinfection protocols are not always able to remove biofilm microbes .
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Inhibitors of HIV-1 : Fluorinated indole derivatives are inhibitors of HIV-1 . They have been found to be effective in preventing the replication of the HIV-1 virus .
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CB2 Cannabinoid Receptor Ligands : Some fluorinated indole derivatives are CB2 cannabinoid receptor ligands found in the central nervous system . These ligands have potential therapeutic applications in treating various neurological disorders .
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Preventing Thrombus : Certain fluorinated indole derivatives act as inhibitors of factor Xa, which is involved in blood clotting . By inhibiting this factor, these compounds can help prevent the formation of thrombus, or blood clots .
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Inhibitors of Hepatitis C Virus (HCV) RNA Replication : Some fluorinated azaindoles, for example, fluorinated pyrrolopyrimidines are inhibitors of hepatitis C virus (HCV) RNA replication . These compounds can potentially be used in the treatment of Hepatitis C .
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Potential Antiobesity Agents : Certain fluorinated indole derivatives are Y5 antagonists which are potential antiobesity agents . These compounds could potentially be used in the treatment of obesity .
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 7-bromo-6-fluoro-1H-indole are not provided in the search results, it’s clear that indole derivatives have diverse biological activities and immense potential for further exploration . They are used in the synthesis of various pharmaceuticals and have shown a broad spectrum of biological activities, making them valuable for advancing various scientific fields.
properties
IUPAC Name |
7-bromo-6-fluoro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKZBQHRHZATLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650479 | |
Record name | 7-Bromo-6-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-6-fluoro-1H-indole | |
CAS RN |
1000339-62-7 | |
Record name | 7-Bromo-6-fluoro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-6-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-6-fluoro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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